N-[4-(diethylamino)phenyl]-2-[4-(4-methoxyphenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide
CAS No.: 1058437-11-8
Cat. No.: VC11946460
Molecular Formula: C23H26N4O3
Molecular Weight: 406.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1058437-11-8 |
|---|---|
| Molecular Formula | C23H26N4O3 |
| Molecular Weight | 406.5 g/mol |
| IUPAC Name | N-[4-(diethylamino)phenyl]-2-[4-(4-methoxyphenyl)-6-oxopyrimidin-1-yl]acetamide |
| Standard InChI | InChI=1S/C23H26N4O3/c1-4-26(5-2)19-10-8-18(9-11-19)25-22(28)15-27-16-24-21(14-23(27)29)17-6-12-20(30-3)13-7-17/h6-14,16H,4-5,15H2,1-3H3,(H,25,28) |
| Standard InChI Key | BWZXELAKALSNIG-UHFFFAOYSA-N |
| SMILES | CCN(CC)C1=CC=C(C=C1)NC(=O)CN2C=NC(=CC2=O)C3=CC=C(C=C3)OC |
| Canonical SMILES | CCN(CC)C1=CC=C(C=C1)NC(=O)CN2C=NC(=CC2=O)C3=CC=C(C=C3)OC |
Introduction
N-[4-(diethylamino)phenyl]-2-[4-(4-methoxyphenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide is a synthetic organic compound characterized by its complex molecular structure and potential biological activities. The compound features a diethylamino group attached to a phenyl ring, which is further linked to a pyrimidine derivative containing a methoxyphenyl substituent. Its molecular formula results in a molecular weight of approximately 406.5 g/mol .
Synthesis Methods
The synthesis of N-[4-(diethylamino)phenyl]-2-[4-(4-methoxyphenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide typically involves multiple key reactions, which may be facilitated by catalysts or specific reaction conditions such as temperature and solvent choice to optimize yield and purity. The choice of synthesis method can significantly influence the final product's yield and purity.
Biological Activities and Potential Applications
This compound exhibits various biological activities, suggesting potential therapeutic applications in treating infections, cancer, and inflammatory diseases. Interaction studies involving this compound focus on its binding affinity with biological targets such as enzymes and receptors. Techniques like molecular docking simulations and in vitro assays are commonly employed to assess these interactions.
Structural Similarities and Unique Features
Several compounds share structural similarities with N-[4-(diethylamino)phenyl]-2-[4-(4-methoxyphenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide. Notable examples include compounds with dimethylamino instead of diethylamino groups, which may exhibit different biological activities due to these variations. The unique combination of diethylamino and methoxy groups attached to a pyrimidine scaffold in this compound may enhance its solubility and bioavailability compared to similar compounds.
Table 2: Comparison with Similar Compounds
| Compound Name | Structure | Unique Features |
|---|---|---|
| N-[4-(dimethylamino)phenyl]-2-{[3-(4-methoxyphenyl)-4-oxo...} | Similar core structure | Contains dimethylamino instead of diethylamino; potential differences in biological activity |
| 2-(4-(4-Methoxyphenyl)-6-phenyl... | Triazine derivative | Different pharmacological properties due to structural variations |
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